molecular formula C10H8O3 B7943635 4-Formylcinnamic acid

4-Formylcinnamic acid

Cat. No.: B7943635
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-UHFFFAOYSA-N
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Description

4-Formylcinnamic acid: is an organic compound that features a propenoic acid backbone with a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylcinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzaldehyde and propenoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or other transition metals.

    Reaction Mechanism: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:

    Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

4-Formylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(4-carboxyphenyl)-2-propenoic acid.

    Reduction: 3-(4-hydroxyphenyl)-2-propenoic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylcinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formylcinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Formylphenyl)propionic acid: Similar structure but with a propionic acid backbone instead of propenoic acid.

    4-Formylphenylboronic acid: Contains a boronic acid group instead of a propenoic acid group.

    4-Formylbenzoic acid: Lacks the propenoic acid moiety, having only the formyl group attached to the benzene ring.

Uniqueness

4-Formylcinnamic acid is unique due to its combination of a propenoic acid backbone and a formyl group on the phenyl ring

Biological Activity

4-Formylcinnamic acid (4-FCA), a compound characterized by its unique structure featuring both a formyl and a cinnamic acid moiety, has garnered significant attention in recent years due to its diverse biological activities. This article will explore the biochemical properties, cellular effects, molecular mechanisms, and potential applications of 4-FCA, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C10H8O3C_{10}H_8O_3. Its structure includes a phenyl ring with an aldehyde group at the para position relative to the carboxylic acid group, which contributes to its reactivity and biological activity. The synthesis of 4-FCA typically involves the condensation of benzaldehyde and formic acid.

Antioxidant Properties

4-FCA exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to its ability to donate electrons, neutralizing reactive oxygen species (ROS) in cellular environments.

Anti-inflammatory Effects

Research indicates that 4-FCA can inhibit various inflammatory pathways. It has been reported to downregulate pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

4-FCA has demonstrated antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth by disrupting cell division mechanisms, specifically through the inhibition of FtsZ assembly, a crucial protein for bacterial cytokinesis .

The biological activities of 4-FCA are primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The formyl group in 4-FCA allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Gene Expression Modulation : 4-FCA influences gene expression related to inflammation and oxidative stress pathways. For example, it has been shown to reduce mRNA levels of virulence factors in bacterial pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-FCA, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
Cinnamic AcidTrans-configured alkeneBasic structure without aldehyde functionality
4-Hydroxycinnamic AcidHydroxy derivativeExhibits strong antioxidant properties
4-Methoxycinnamic AcidMethoxy derivativeAffects chemical and biological properties
p-Formylcinnamic AcidAldehyde derivativeSimilar dimerization properties

4-FCA stands out due to its specific positioning of the aldehyde group which enhances its reactivity compared to other cinnamic acid derivatives.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds, including 4-FCA, against Escherichia coli. Results indicated that 4-FCA significantly inhibited bacterial growth through FtsZ assembly disruption .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of 4-FCA in vitro. It demonstrated that treatment with 4-FCA led to a marked decrease in the production of inflammatory markers such as TNF-α and IL-6 in macrophage cultures.
  • Oxidative Stress Protection : In cellular models subjected to oxidative stress, 4-FCA showed protective effects by reducing lipid peroxidation levels and enhancing antioxidant enzyme activities.

Properties

IUPAC Name

3-(4-formylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUHDMYVURTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292818
Record name 3-(4-Formylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23359-08-2
Record name 3-(4-Formylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23359-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Formylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-formylcinnamic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A drop of piperidine was added to a mixture of 13.4 g of p-tolualdehyde, 5 g of malonic acid and 50 ml of pyridine. The mixture was heated to reflux until evolution of carbon dioxide was discontinued. The reaction mixture was concentrated under reduced pressure and, 200 ml of water and 12 g of hydrogen sodium carbonate were added thereto. The mixture was washed with ethyl acetate and made acidic with conc. hydrochloric acid. The precipitated crystals were taken out by filtration, thoroughly washed with water and dried to give 6.6 g of p-formylcinnamic acid.
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